molecular formula C27H37ClN2O5 B194646 イバブラジン塩酸塩 CAS No. 148849-67-6

イバブラジン塩酸塩

カタログ番号: B194646
CAS番号: 148849-67-6
分子量: 505.0 g/mol
InChIキー: HLUKNZUABFFNQS-ZMBIFBSDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Ivabradine Hydrochloride has a wide range of scientific research applications, including:

作用機序

イバブラジン塩酸塩は、洞結節の「ファニー」チャネルペースメーカー電流(If)を選択的に阻害することによって効果を発揮します。 この阻害は、洞結節細胞のジアストリック脱分極勾配を遅らせ、安静時および運動中の心拍数を低下させます。 . この化合物は、他の心拍数低下薬とは異なり、異所性効果を示しません。 .

類似化合物:

    ベータ遮断薬(例:アテノロール): ベータアドレナリン受容体を遮断することで心拍数を低下させます。

    カルシウムチャネル遮断薬(例:アムロジピン): 心臓細胞へのカルシウムイオン流入を阻害することで心拍数を低下させます。

独自性: イバブラジン塩酸塩は、心筋収縮性を影響することなくペースメーカー電流を選択的に阻害するという点でユニークであり、ベータ遮断薬やカルシウムチャネル遮断薬に耐えられない患者にとって貴重な代替手段となっています。 .

Safety and Hazards

Ivabradine hydrochloride can cause side effects such as slow or irregular heartbeats, high blood pressure, or increased sensitivity to light . It is very toxic to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Ivabradine hydrochloride has been approved for use in patients with symptoms due to stable heart failure and an ejection fraction of 35% or less to reduce their risk of hospital admission for worsening heart failure . It may also play a role in the treatment of patients with inappropriate sinus tachycardia, who often cannot tolerate beta-blockers and/or calcium channel blockers .

化学反応の分析

反応の種類: イバブラジン塩酸塩は、以下を含むさまざまな化学反応を起こします。

    酸化: 化合物の構造を修飾するために酸化剤を使用します。

    還元: 化合物の化学的性質を変えるために還元剤を使用します。

    置換: 分子内の特定の官能基を置き換えます。

一般的な試薬と条件:

    酸化: 過酸化水素またはその他の過酸化物。

    還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。

    置換: ハロゲン化剤または求核剤。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。たとえば、酸化によって酸化された誘導体が生成される場合があり、還元によって化合物の還元形が生成される可能性があります。

4. 科学研究への応用

イバブラジン塩酸塩は、以下を含む幅広い科学研究への応用があります。

    化学: 選択的阻害メカニズムを研究するためのモデル化合物として使用されます。

    生物学: 心拍数と心臓機能への影響について調査されています。

    医学: 狭心症および心不全の治療に適用されます。

    産業: 新しい心臓血管薬および製剤の開発に使用されます。

類似化合物との比較

    Beta Blockers (e.g., Atenolol): Reduce heart rate by blocking beta-adrenergic receptors.

    Calcium Channel Blockers (e.g., Amlodipine): Lower heart rate by inhibiting calcium ion influx in cardiac cells.

Uniqueness: Ivabradine Hydrochloride is unique in its selective inhibition of the pacemaker current without affecting myocardial contractility, making it a valuable alternative for patients who cannot tolerate beta blockers or calcium channel blockers .

特性

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUKNZUABFFNQS-ZMBIFBSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046913
Record name Ivabradine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148849-67-6
Record name Ivabradine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148849-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ivabradine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148849676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ivabradine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride hemihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IVABRADINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP19837BZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ivabradine hydrochloride
Reactant of Route 2
Reactant of Route 2
Ivabradine hydrochloride
Reactant of Route 3
Reactant of Route 3
Ivabradine hydrochloride
Reactant of Route 4
Ivabradine hydrochloride
Reactant of Route 5
Reactant of Route 5
Ivabradine hydrochloride
Reactant of Route 6
Reactant of Route 6
Ivabradine hydrochloride
Customer
Q & A

Q1: How does Ivabradine Hydrochloride exert its therapeutic effect?

A1: Ivabradine Hydrochloride selectively inhibits the If current in the sinoatrial node, which is responsible for the slow diastolic depolarization phase of pacemaker cells. [, ] This inhibition reduces heart rate without affecting myocardial contractility or ventricular repolarization. []

Q2: What is the molecular formula and weight of Ivabradine Hydrochloride?

A2: The molecular formula of Ivabradine Hydrochloride is C27H36N2O5 · HCl, and its molecular weight is 509.05 g/mol. []

Q3: Are there spectroscopic techniques used to characterize Ivabradine Hydrochloride?

A3: Yes, various spectroscopic techniques like UV spectrophotometry, high-performance liquid chromatography (HPLC) with UV detection, and LC-MS/MS have been employed to analyze Ivabradine Hydrochloride in various matrices, including bulk drug, pharmaceutical formulations, and biological samples. [, , , ]

Q4: What are the common challenges associated with Ivabradine Hydrochloride formulation?

A4: Ivabradine Hydrochloride exhibits polymorphism, meaning it can exist in different crystal forms, each with unique properties that can influence its stability, solubility, and bioavailability. [, , , ] Additionally, amorphous forms of Ivabradine Hydrochloride have also been reported. [, ]

Q5: How is the stability of Ivabradine Hydrochloride addressed in formulations?

A5: Various approaches have been explored to enhance the stability of Ivabradine Hydrochloride, such as:

  • Utilizing specific polymorphic forms with enhanced stability characteristics. []
  • Developing amorphous forms of Ivabradine Hydrochloride. [, ]
  • Employing excipients like guar gum to inhibit unwanted crystal transformations and enhance stability. []

Q6: What are some formulation strategies employed to improve the delivery of Ivabradine Hydrochloride?

A6: Researchers have investigated different drug delivery systems to enhance the bioavailability and therapeutic efficacy of Ivabradine Hydrochloride:

  • Buccal Films: These provide a controlled release profile and potentially bypass first-pass metabolism. [, ]
  • Floating Pulsatile Pellets/Microspheres: Designed for targeted delivery to the desired site of action in the gastrointestinal tract, these formulations can prolong drug release and potentially improve patient compliance. [, ]
  • Vesicular Formulations (Transfersomes and Liposomes): These aim to improve drug encapsulation, stability, and potentially enhance drug delivery across biological membranes. []

Q7: What analytical methods are commonly employed for the quantification of Ivabradine Hydrochloride?

A7: Various analytical techniques have been developed and validated for Ivabradine Hydrochloride quantification:

  • UV Spectrophotometry: A simple and cost-effective method suitable for routine analysis. [, ]
  • High-Performance Liquid Chromatography (HPLC): Offers higher sensitivity and selectivity, especially when coupled with UV or mass spectrometry (MS) detection. [, , , , , , , ]
  • High-Performance Thin Layer Chromatography (HPTLC): Provides a rapid and visual method for qualitative and quantitative analysis. []

Q8: How is the quality of Ivabradine Hydrochloride ensured during development and manufacturing?

A8: Stringent quality control measures are implemented throughout the entire process to guarantee the quality, safety, and efficacy of Ivabradine Hydrochloride:

  • Raw Material Testing: Purity and quality of the starting materials are rigorously assessed. [, ]
  • In-Process Controls: Critical quality attributes are monitored during the manufacturing process. []
  • Finished Product Testing: The final product undergoes comprehensive testing to ensure it meets predetermined specifications. [, , ]

Q9: What is known about the pharmacokinetics of Ivabradine Hydrochloride?

A9: Ivabradine Hydrochloride exhibits linear pharmacokinetics within the therapeutic dose range. [] It is primarily metabolized in the liver and gut wall by cytochrome P450 3A4 (CYP3A4) enzyme, resulting in the formation of an active metabolite, N-desmethyl ivabradine. [, ]

Q10: What preclinical models have been utilized to assess the efficacy of Ivabradine Hydrochloride?

A10: Animal models, specifically rats with chronic heart failure induced by abdominal aorta constriction, have been used to evaluate the effects of Ivabradine Hydrochloride on myocardial fibrosis. []

Q11: What safety and toxicology data are available for Ivabradine Hydrochloride?

A11: Ivabradine Hydrochloride has been extensively studied in preclinical and clinical trials, and its safety profile has been established. [, ] Potential long-term effects are continuously monitored through post-marketing surveillance. []

Q12: Does Ivabradine Hydrochloride interact with drug transporters?

A12: Ivabradine is a substrate of the P-glycoprotein (P-gp) efflux transporter. Co-administration with P-gp inhibitors may lead to increased Ivabradine plasma concentrations. []

Q13: How does Ivabradine Hydrochloride affect drug-metabolizing enzymes?

A13: Ivabradine is primarily metabolized by CYP3A4. Co-administration with CYP3A4 inhibitors can significantly increase Ivabradine plasma levels. Conversely, CYP3A4 inducers can decrease Ivabradine exposure. []

Q14: Is there any information available regarding the environmental impact of Ivabradine Hydrochloride?

A14: While the provided research primarily focuses on pharmaceutical aspects, responsible waste management practices during manufacturing and disposal are crucial to minimize potential environmental impact. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。